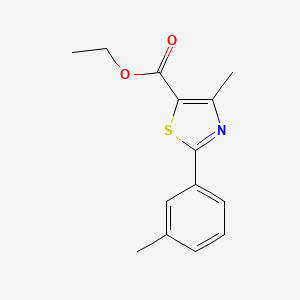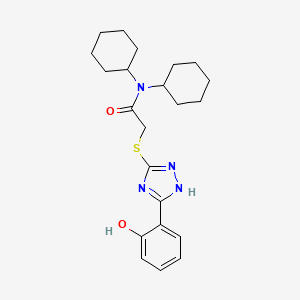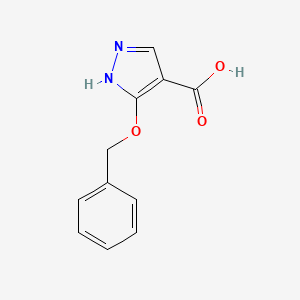
3-(Benzyloxy)-1H-pyrazole-4-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Benzyloxy)-1H-pyrazole-4-carboxylic acid is an organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Benzyloxy)-1H-pyrazole-4-carboxylic acid typically involves the reaction of 3-(benzyloxy)-4-oxo-4H-pyran-2-carbaldehyde with hydrazine hydrate. The reaction proceeds under reflux conditions in the presence of a suitable solvent such as ethanol. The resulting product is then subjected to further reactions to introduce the carboxylic acid group .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product.
Analyse Des Réactions Chimiques
Types of Reactions
3-(Benzyloxy)-1H-pyrazole-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form a benzoic acid derivative.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The hydrogen atoms on the pyrazole ring can be substituted with different functional groups
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under specific conditions
Major Products Formed
Oxidation: Benzoic acid derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted pyrazole derivatives
Applications De Recherche Scientifique
3-(Benzyloxy)-1H-pyrazole-4-carboxylic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes and receptors.
Industry: Utilized in the production of specialty chemicals and materials
Mécanisme D'action
The mechanism of action of 3-(Benzyloxy)-1H-pyrazole-4-carboxylic acid involves its interaction with specific molecular targets. The benzyloxy group enhances its binding affinity to certain enzymes and receptors, leading to the modulation of biochemical pathways. The carboxylic acid group can participate in hydrogen bonding and electrostatic interactions, further stabilizing the compound’s binding to its targets .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(Benzyloxy)benzoic acid: Similar structure but lacks the pyrazole ring.
4-(Benzyloxy)pyrazole: Similar structure but lacks the carboxylic acid group.
3-(Benzyloxy)-1H-pyrazole-5-carboxylic acid: Similar structure with a different position of the carboxylic acid group
Uniqueness
3-(Benzyloxy)-1H-pyrazole-4-carboxylic acid is unique due to the presence of both the benzyloxy and carboxylic acid groups on the pyrazole ring
Propriétés
Formule moléculaire |
C11H10N2O3 |
|---|---|
Poids moléculaire |
218.21 g/mol |
Nom IUPAC |
5-phenylmethoxy-1H-pyrazole-4-carboxylic acid |
InChI |
InChI=1S/C11H10N2O3/c14-11(15)9-6-12-13-10(9)16-7-8-4-2-1-3-5-8/h1-6H,7H2,(H,12,13)(H,14,15) |
Clé InChI |
QYIXAABLKMWCGZ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)COC2=C(C=NN2)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



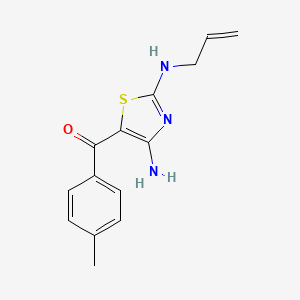

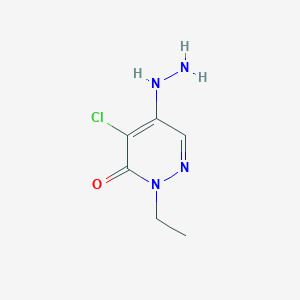
![Ethyl 3-amino-4-methylthieno[2,3-b]pyridine-2-carboxylate](/img/structure/B11770005.png)
![3-amino-N-(2-chlorophenyl)-4-(4-chlorophenyl)-6-(4-methoxyphenyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B11770009.png)
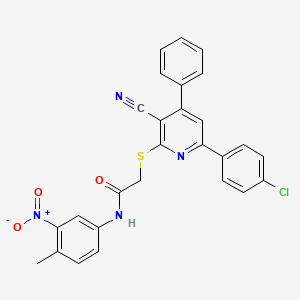

![[3-(Fluoromethyl)oxetan-3-yl]methanamine](/img/structure/B11770027.png)
